molecular formula C7H4BrClN2 B567920 5-Amino-2-bromo-4-chlorobenzonitrile CAS No. 1215206-56-6

5-Amino-2-bromo-4-chlorobenzonitrile

Cat. No. B567920
CAS RN: 1215206-56-6
M. Wt: 231.477
InChI Key: PFNQBUNIWRQPRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-bromo-4-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2 . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of the corresponding benzoic acids . For instance, 4-Bromo-2-chlorobenzonitrile is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-bromo-4-chlorobenzonitrile is represented by the InChI code: 1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Amino-2-bromo-4-chlorobenzonitrile serves as a precursor in the synthesis of complex molecules. For example, the conversion of 2-chlorosalicylaldehyde into its oxime, and subsequent conversion into 5-chloro-2-hydroxy-benzonitrile, leverages 5-Amino-2-bromo-4-chlorobenzonitrile in the synthetic pathway. These processes lead to the creation of compounds that are tested for antibacterial and antifungal activities, indicating the chemical's role in developing potential antimicrobial agents (Kumar et al., 2022).

Spectroscopy and Vibrational Studies

In the field of spectroscopy, 5-Amino-2-bromo-4-chlorobenzonitrile has been the subject of studies to understand its molecular structure and vibrational characteristics. Research involving FT-IR and FT-Raman spectra, along with Density Functional Theory (DFT) calculations, has provided insights into the molecular geometry, vibrational frequencies, and bonding features of compounds similar to 5-Amino-2-bromo-4-chlorobenzonitrile. This research is crucial in understanding the physical and chemical properties of such compounds at a molecular level (Sudha et al., 2011).

Catalysis and Synthetic Chemistry

5-Amino-2-bromo-4-chlorobenzonitrile and its derivatives are used as intermediates in various synthetic pathways. They play a crucial role in the catalytic processes and the synthesis of other complex molecules. For instance, its involvement in the palladium-catalyzed amination of polyhalopyridines indicates its utility in selective catalysis and synthesis of pyridine derivatives (Ji et al., 2003).

Safety and Hazards

5-Amino-2-bromo-4-chlorobenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air . In case of a fire involving this material, use dry chemical, carbon dioxide or alcohol-resistant foam .

properties

IUPAC Name

5-amino-2-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQBUNIWRQPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681485
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215206-56-6
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.